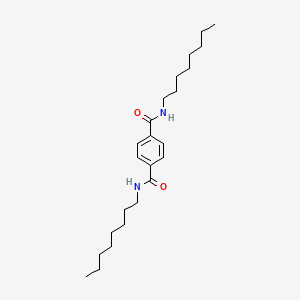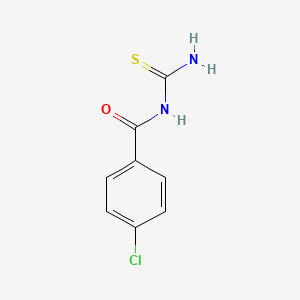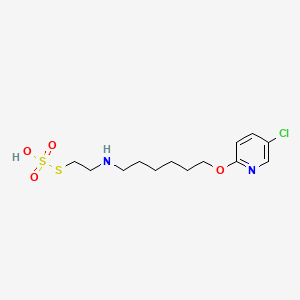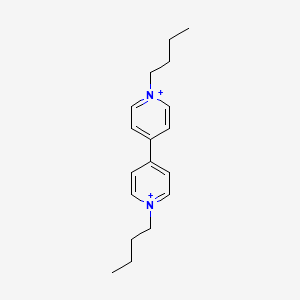![molecular formula C15H17NS B14660743 Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]- CAS No. 51643-81-3](/img/structure/B14660743.png)
Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]- is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C15H17NS, and it is characterized by the presence of a benzenemethanamine core with N-methyl and phenylthio substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]- typically involves multiple steps, starting from readily available precursors One common method includes the reaction of benzenemethanamine with methyl iodide to introduce the N-methyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or even a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or hydrogenated products.
Substitution: Various substituted benzenemethanamines depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]- involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The N-methyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanamine, N-methyl-: Lacks the phenylthio group, making it less reactive in certain chemical reactions.
Benzenemethanamine, N-phenyl-N-(phenylmethyl)-: Contains two phenyl groups, which may alter its chemical properties and reactivity.
Benzeneethanamine, N-methyl-: Has an ethyl group instead of a methylene group, affecting its steric and electronic properties.
Uniqueness
Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]- is unique due to the presence of both N-methyl and phenylthio groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
51643-81-3 |
|---|---|
Formule moléculaire |
C15H17NS |
Poids moléculaire |
243.4 g/mol |
Nom IUPAC |
N-methyl-1-phenyl-N-(phenylsulfanylmethyl)methanamine |
InChI |
InChI=1S/C15H17NS/c1-16(12-14-8-4-2-5-9-14)13-17-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
Clé InChI |
BMCXHGCNSMRAPU-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)CSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


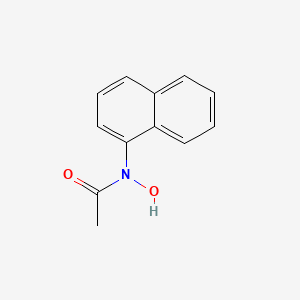
![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)


![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)


